Benzyl [(2,5-dioxo-1,3-oxazolidin-4-yl)methyl]carbamate
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (500 MHz, CDCl₃):
¹³C NMR (125 MHz, CDCl₃):
Infrared (IR) Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy
- λₘₐₐ = 210 nm (π→π* transition of carbonyl groups)
- Weak absorption at 270 nm (n→π* transition of aromatic system)
Tautomeric and Stereo-electronic Properties
The oxazolidinone ring exhibits limited tautomerism due to its rigid, conjugated system. However, enolization at the 4-position is theoretically possible under basic conditions, forming a resonance-stabilized enolate intermediate. Stereo-electronic effects dominate the molecule’s reactivity:
- Conjugation : The carbonyl groups at positions 2 and 5 delocalize electron density into the ring, reducing electrophilicity at the 4-position.
- Carbamate Group : The –NHCO₂Bzl moiety exerts an electron-withdrawing inductive effect, polarizing the adjacent CH₂ group.
- Benzyl Ester : Enhances lipophilicity and introduces steric bulk, influencing intermolecular interactions.
Density functional theory (DFT) calculations reveal a HOMO-LUMO gap of 5.2 eV, with the HOMO localized on the oxazolidinone ring and the LUMO on the carbamate carbonyl.
Properties
CAS No. |
76421-05-1 |
|---|---|
Molecular Formula |
C12H12N2O5 |
Molecular Weight |
264.23 g/mol |
IUPAC Name |
benzyl N-[(2,5-dioxo-1,3-oxazolidin-4-yl)methyl]carbamate |
InChI |
InChI=1S/C12H12N2O5/c15-10-9(14-12(17)19-10)6-13-11(16)18-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)(H,14,17) |
InChI Key |
VCOGURCTJNSGEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC2C(=O)OC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((2,5-dioxooxazolidin-4-yl)methyl)carbamate typically involves the reaction of benzyl chloroformate with 4-hydroxymethyl-2,5-dioxooxazolidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0°C to room temperature.
Industrial Production Methods
In an industrial setting, the production of Benzyl ((2,5-dioxooxazolidin-4-yl)methyl)carbamate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Benzyl ((2,5-dioxooxazolidin-4-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazolidinones and benzyl derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Benzyl ((2,5-dioxooxazolidin-4-yl)methyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a prodrug, where it can be converted into an active drug within the body.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl ((2,5-dioxooxazolidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The benzyl group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following compounds share structural similarities with Benzyl [(2,5-dioxo-1,3-oxazolidin-4-yl)methyl]carbamate, differing in substituents or functional groups:
Toxicity and Handling Considerations
Data from analogs highlight critical safety profiles:
- Benzyl (2,5-dimethyloxazol-4-yl)carbamate (CAS 32512-40-6) : Classified as acutely toxic (oral, Category 4; H302), skin irritant (Category 2; H315), and respiratory irritant (H335). Requires stringent personal protective equipment (PPE) during handling .
- (S)-Benzyl (4-(2,5-dioxooxazolidin-4-yl)butyl)carbamate (CAS 1676-86-4): Limited toxicity data available, but its higher molecular weight and reduced volatility may lower inhalation risks compared to smaller analogs .
Biological Activity
Benzyl [(2,5-dioxo-1,3-oxazolidin-4-yl)methyl]carbamate, also known by its CAS number 76421-05-1, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its synthesis, pharmacological properties, and relevant case studies.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂N₂O₅ |
| Molecular Weight | 264.234 g/mol |
| LogP | 0.392 |
| PSA (Polar Surface Area) | 100.71 Ų |
| Melting Point | Not available |
| Boiling Point | Not available |
Synthesis
The synthesis of this compound typically involves the reaction of benzyl carbamate with a suitable oxazolidinone precursor. The process can be optimized through various cycloaddition reactions to enhance yield and purity.
Anticancer Properties
Recent studies have indicated that compounds related to oxazolidinones exhibit significant anticancer activity. For instance, derivatives of oxazolidinones have shown cytotoxic effects against various cancer cell lines:
- HT-29 Colon Cancer Cells : IC₅₀ = 9 nM
- MCF-7 Breast Cancer Cells : IC₅₀ = 17 nM
These results suggest that this compound may possess similar anticancer properties due to its structural similarities with effective oxazolidinone derivatives .
Antimicrobial Activity
In addition to anticancer effects, there is evidence suggesting that oxazolidinone compounds exhibit antimicrobial properties. For example, some derivatives have demonstrated high activity against Mycobacterium tuberculosis with a Minimum Inhibitory Concentration (MIC) of 3.12 µg/mL . This indicates the potential for this compound to serve as a lead compound in developing new antimicrobial agents.
Case Studies
Several studies have investigated the biological activities of compounds structurally related to this compound:
- Cytotoxicity Study : A study evaluated the cytotoxic effects of various oxazolidinone derivatives on cancer cell lines. The results indicated that modifications on the oxazolidinone ring could significantly enhance or reduce activity against specific cancer types.
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of oxazolidinones against Gram-positive bacteria and Mycobacterium species. The findings suggested that structural variations influenced the potency and spectrum of activity.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Benzyl [(2,5-dioxo-1,3-oxazolidin-4-yl)methyl]carbamate?
- Methodological Answer : The synthesis typically involves carbamate formation via reaction of an oxazolidinone precursor with benzyl chloroformate. For example, benzyl carbamate derivatives are often synthesized using nucleophilic substitution or coupling reactions under inert conditions (e.g., nitrogen atmosphere). Critical parameters include pH control (neutral to slightly basic), temperature (0–25°C), and stoichiometric ratios to minimize side reactions like over-alkylation. Purification via column chromatography (silica gel, ethyl acetate/hexane) is standard .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming the oxazolidinone ring (δ ~4.2–4.5 ppm for methylene protons adjacent to the oxazolidinone carbonyl) and benzyl carbamate groups (aromatic protons at δ ~7.3 ppm) .
- IR Spectroscopy : Peaks at ~1750 cm⁻¹ (C=O stretching for oxazolidinone) and ~1690 cm⁻¹ (carbamate C=O) validate functional groups .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]+ or [M+Na]+) confirm molecular weight, while fragmentation patterns verify structural motifs .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (reported H315/H319 hazards) .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (H335 hazard) .
- Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How does the oxazolidinone ring influence the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer : The 2,5-dioxo-1,3-oxazolidin-4-yl moiety acts as a rigid, electron-withdrawing group, enhancing stability against enzymatic degradation. This makes the compound a candidate for protease inhibitors or enzyme-activated prodrugs. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to target proteins like cholinesterases, while in vitro assays (e.g., Ellman’s method) validate inhibitory activity .
Q. What strategies optimize the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Buffering : Stability testing in phosphate-buffered saline (pH 7.4) at 37°C over 24–72 hours, monitored via HPLC, identifies degradation pathways (e.g., hydrolysis of the oxazolidinone ring) .
- Protecting Groups : Replacing the benzyl group with more stable alternatives (e.g., tert-butyl carbamate) reduces susceptibility to hydrogenolysis .
Q. How can crystallographic data resolve ambiguities in structural elucidation?
- Methodological Answer : Single-crystal X-ray diffraction (using SHELXL for refinement) provides unambiguous bond lengths/angles. For example, the oxazolidinone ring’s planarity and carbamate torsion angles can be measured to confirm stereoelectronic effects. Data collection at low temperature (100 K) minimizes thermal motion artifacts .
Q. What analytical approaches address contradictory data in biological activity studies?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
